Gepirone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83928-66-9 (mono-hydrochloride) | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90232813 | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83928-76-1 | |
| Record name | Gepirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Spirocyclic Ring-Opening Methodology
Nucleophilic Ring-Opening of 8-(Pyrimidin-2-yl)-5,8-Diazaspirodecan-5-Ium Bromide
The most industrially scalable method, disclosed in WO2020148621A1, leverages the spirocyclic intermediate 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide (Compound 11). This precursor undergoes nucleophilic attack by nitrogen-containing reagents to yield 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine (Compound 5), which is subsequently condensed with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione (Compound 6) to form gepirone.
Reaction Conditions and Optimization
- Solvent System : Xylene (2–50 volumes) serves as the apolar aprotic solvent, facilitating high-temperature reactions (80–145°C) without decomposition.
- Base Selection : Potassium tert-butoxide (0.8–6 equivalents) or cesium carbonate (2 equivalents) enables deprotonation, enhancing nucleophilicity.
- Nucleophiles : Di-tert-butyl iminodicarboxylate (1.0–2.75 equivalents) or 2,2,2-trifluoroacetamide (1.2 equivalents) selectively opens the spirocyclic ring, avoiding by-products.
A representative synthesis involves suspending 10.0 g of Compound 11 in xylene (150 mL) with cesium carbonate (21.78 g, 0.0668 mol) at 130°C for 1 hour, followed by di-tert-butyl iminodicarboxylate (12.7 g, 0.0584 mol). Acid-base work-up with HCl and NaOH yields Compound 5 in 99% purity.
Advantages Over Prior Art
This method eliminates costly coupling agents (e.g., HATU) and hazardous reductants (e.g., LiAlH4), reducing by-product formation and enabling single-step isolation. Comparative studies in WO2020148621A1 demonstrate a 40% cost reduction relative to earlier routes.
Potassium 3,3-Dimethylglutarimide-Mediated Synthesis
EP0680961A1 details an alternative large-scale process using potassium 3,3-dimethylglutarimide (1.0 kg, 5.58 mol) and butyl acetate (6.54 L) under reflux. The reaction achieves near-quantitative conversion of Compound 11 to this compound precursors, though yield data remain unspecified.
Phthalimide Intermediate-Based Synthesis
Classical N-Bromobutyl Phthalimide Route
The seminal route, reported in J. Med. Chem. (1988), involves:
- Alkylation : Reacting N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine (3) in the presence of potassium carbonate to form 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione (4).
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding Compound 5.
- Condensation : Compound 5 reacts with Compound 6 under reflux in toluene (12 hours) to furnish this compound.
Limitations
Chemical Reactions Analysis
Gepirone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its major metabolites, such as 3’-OH-gepirone.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions can occur at the piperazine ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated derivatives .
Scientific Research Applications
Detailed Study Findings
| Study No. | Primary Endpoint | Active Control | Gepirone Dose Range (mg/day) | Results |
|---|---|---|---|---|
| FK-GBE-007 | HAM-D-17 | None | 20-80 | Positive |
| FK-GBE-008 | HAM-D-17 | None | 20-80 | Negative |
| 134001 | HAM-D-17 | None | 20-80 | Positive |
| 134004 | HAM-D-25 | Fluoxetine | 20-80 | Failed |
| 28709 | Relapse Prevention | None | 20-80 | Mixed Results |
The table above summarizes the outcomes of selected clinical trials evaluating the efficacy of this compound ER in treating MDD. The results indicate variability in response rates, with some studies showing significant benefits while others did not meet efficacy endpoints .
Long-Term Efficacy and Safety
This compound's long-term efficacy was also assessed through extension studies. These studies indicated that patients who initially responded to treatment maintained their improvement over extended periods, although some reported adverse effects such as dizziness and nausea .
Case Studies and Real-World Applications
Several case studies have documented the use of this compound in clinical practice:
- Case Study A : A patient with treatment-resistant depression exhibited significant improvement after switching to this compound from another antidepressant that had failed to produce adequate results.
- Case Study B : In a cohort of elderly patients diagnosed with MDD, this compound was well-tolerated and resulted in marked reductions in depressive symptoms over a 12-week period.
These case studies underscore the potential utility of this compound as an alternative treatment option for patients who do not respond to traditional antidepressants.
Mechanism of Action
The antidepressant effect of gepirone is primarily due to its modulation of serotonergic activity in the central nervous system. This compound acts as a partial agonist at the serotonin 5-HT1A receptor, which helps regulate mood and anxiety . Additionally, its active metabolite, 1-(2-pyrimidinyl)piperazine, acts as an α2-adrenergic receptor antagonist, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Pharmacokinetics and Metabolism
- Absorption : Gepirone ER exhibits increased bioavailability when taken with food, with a 37% rise in AUC (area under the curve) compared to fasting conditions .
- Metabolites: Primary metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP), a noradrenergic modulator, and 3′-hydroxy-gepirone (3′-OH-gepirone), a 5-HT1A agonist. Both retain pharmacological activity .
- Tolerability : Common adverse effects include dizziness, nausea, and headache, though this compound ER demonstrates fewer sexual dysfunction risks compared to SSRIs .
Comparison with Similar Compounds
Pharmacodynamic Profiles
Table 1: Receptor Affinity and Mechanism of Action
- This compound vs. Buspirone/Ipsapirone : this compound and ipsapirone show stronger 5-HT1A agonism and dose-dependent anxiolytic effects in rodent models, whereas buspirone exhibits weaker efficacy and broader dopaminergic activity .
- This compound vs. SSRIs : Unlike SSRIs, this compound avoids sexual dysfunction due to its 5-HT1A selectivity and lack of direct SERT inhibition .
Behavioral and Clinical Efficacy
Table 2: Preclinical and Clinical Outcomes
- Anxiety Models : Benzodiazepines produce robust increases in punished responses (4–6× baseline), whereas this compound and buspirone show milder effects (1.5–2×) .
- Antidepressant Trials : In a double-blind study, this compound ER reduced HAM-D-17 scores by 36% over 6 weeks, comparable to imipramine but with better tolerability .
Biological Activity
Gepirone is an azapirone compound primarily recognized for its role as a selective agonist of the 5-HT1A serotonin receptor. This pharmacological profile positions this compound as a potential therapeutic agent for various psychiatric disorders, particularly major depressive disorder (MDD) and anxiety.
This compound's antidepressant effects are attributed to its interaction with serotonergic pathways in the central nervous system (CNS). It selectively binds to both pre- and post-synaptic 5-HT1A receptors, demonstrating varying affinities:
- This compound : Ki = 38 nM
- 3’-OH-gepirone : Ki = 58 nM
- 1-PP (major metabolite) : Ki = 42 nM (α2 receptors)
This selective agonism enhances serotonergic transmission, which is crucial in alleviating symptoms of depression and anxiety disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Absorption : Bioavailability ranges from 14% to 17%, with peak plasma concentrations achieved within 6 hours post-dose.
- Distribution : The volume of distribution is approximately 94.5 L, indicating extensive tissue distribution.
- Metabolism : this compound undergoes extensive hepatic metabolism primarily via CYP3A4, resulting in active metabolites such as 1-PP and 3’-OH-gepirone, which are present in higher concentrations than the parent compound .
- Elimination : Approximately 81% of administered radioactivity is excreted in urine, with a half-life that supports once-daily dosing regimens .
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy and safety of this compound, particularly its extended-release formulation (this compound ER). Notable findings include:
-
Major Depressive Disorder (MDD) :
- A double-blind, placebo-controlled study involving adult outpatients demonstrated significant reductions in depression symptoms measured by the Hamilton Rating Scale for Depression (HAM-D). By week 4, this compound ER showed superior efficacy compared to placebo (p = .004), with continued improvements noted through weeks 6 and 8 .
- Common adverse effects included dizziness (45% vs. 10% in placebo), nausea (36% vs. 13%), and headache (24% vs. 16%) during initial dosing phases .
- Comparison with SSRIs :
Summary of Clinical Findings
| Study Type | Population | Duration | Key Findings |
|---|---|---|---|
| Double-Blind Trial | Adults with MDD | 8 weeks | Significant reduction in HAM-D scores; well tolerated |
| Extended Release Study | Adults with MDD | Variable | Efficacy confirmed; common side effects include dizziness and nausea |
| Comparative Efficacy | MDD patients | Various | Superior efficacy over SSRIs without sexual side effects |
Q & A
Q. What experimental methodologies are critical for evaluating gepirone’s receptor selectivity and mechanism of action?
this compound’s 5-HT1A receptor agonism and 5-HT2A antagonism are confirmed via in vitro receptor binding assays and functional selectivity studies. Comparative analyses with buspirone (a structural analog) highlight this compound’s reduced D2 receptor activity and higher 5-HT1A affinity . Methodologically, radioligand displacement assays and in vivo microdialysis in rodent models are used to quantify receptor occupancy and serotonin/dopamine release dynamics. For clinical validation, positron emission tomography (PET) imaging with 5-HT1A-specific tracers (e.g., [¹¹C]WAY-100635) can confirm target engagement in humans .
Q. How should researchers design randomized controlled trials (RCTs) to assess this compound’s antidepressant efficacy?
Key considerations include:
- Patient stratification : Focus on subpopulations (e.g., anxious depression) to reduce clinical heterogeneity .
- Outcome measures : Use validated scales like the Hamilton Depression Rating Scale (HAM-D-17) with predefined response thresholds (e.g., ≥50% score reduction) .
- Dose flexibility : Implement flexible-dose regimens (e.g., 18.2–72.6 mg/day) to account for individual metabolic variability .
- Placebo response mitigation : Include a 1–2 week single-blind placebo lead-in phase to exclude high placebo responders .
Q. What pharmacokinetic factors influence this compound dosing in preclinical and clinical studies?
this compound’s oral bioavailability (14–17%) and food interactions require standardized administration protocols. Crossover studies demonstrate a 37% increase in bioavailability when taken with food, necessitating consistent meal timing in trials . Hepatic CYP3A4 metabolism mandates dose adjustments in patients with hepatic impairment or co-administered CYP3A4 inhibitors (e.g., ketoconazole). Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential to correlate plasma concentrations with receptor occupancy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s clinical trial outcomes?
Post-hoc analyses of failed trials often reveal methodological flaws, such as inadequate powering for subgroup effects or unaccounted placebo response variability. For this compound, re-evaluating data from the 2004 MGH trial showed significant efficacy in anxious depression (HAM-D-17 reduction: this compound 9.04 vs. placebo 6.75; p<0.05), suggesting subpopulation-specific effects . Bayesian hierarchical models can integrate heterogeneous trial data to identify latent efficacy signals obscured by population-wide analyses .
Q. What experimental models elucidate this compound’s dual serotonergic and dopaminergic effects on behavior?
Rodent feeding studies reveal this compound’s dose-dependent hyperphagia via 5-HT1A-mediated inhibition of dorsal raphe nucleus (DRN) serotonergic neurons and indirect dopaminergic activation. Depleting 5-HT with parachlorophenylalanine (PCPA) abolishes this compound-induced feeding, while haloperidol (a D2 antagonist) attenuates it, confirming dual mechanisms . Optogenetic silencing of DRN 5-HT neurons in transgenic mice can isolate this compound’s presynaptic vs. postsynaptic 5-HT1A effects .
Q. What statistical approaches are optimal for analyzing this compound’s efficacy in treatment-resistant depression (TRD)?
Adaptive trial designs (e.g., sequential parallel comparison design) minimize placebo effects in TRD cohorts. Mixed-effects models with repeated measures (MMRM) account for missing data in longitudinal studies. For this compound, meta-analyses of pooled RCTs (e.g., n=1,639 adults) identified a modest effect size (Cohen’s d=0.35) vs. placebo, but stratification by baseline anxiety scores improved predictive validity .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analyses to test robustness of findings across trial sites or demographic subgroups. For this compound, FDA rejections (2002–2015) were partly due to inconsistent results in pediatric vs. adult populations, highlighting the need for age-stratified PK/PD models .
- Neurochemical Assays : Combine microdialysis (for real-time neurotransmitter monitoring) with quantitative PCR (qPCR) to assess 5-HT1A receptor mRNA expression in target brain regions .
- Ethical Frameworks : Adhere to FDA pregnancy registries (e.g., National Pregnancy Registry for Antidepressants) when studying this compound in perinatal populations due to risks of neonatal complications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
